4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone
CAS No.: 303995-62-2
Cat. No.: VC5027001
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303995-62-2 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.315 |
| IUPAC Name | 4-[(4-methoxyanilino)methyl]-2H-phthalazin-1-one |
| Standard InChI | InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-13-4-2-3-5-14(13)16(20)19-18-15/h2-9,17H,10H2,1H3,(H,19,20) |
| Standard InChI Key | JLJKMKQREZGLTH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 |
Introduction
4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone is a chemical compound with a molecular formula of C15H16N2O and a molecular weight of approximately 240.30 g/mol. This compound belongs to the phthalazinone class, which is known for its diverse biological activities and applications in pharmaceutical research.
Structural Features
The compound's structure includes a phthalazinone core, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. The phthalazinone ring is substituted with a 4-methoxyanilino group, which is attached via a methyl linker. This substitution pattern can influence the compound's chemical and biological properties.
Synthesis and Preparation
While specific synthesis protocols for 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone are not detailed in the available literature, compounds of this class are typically synthesized through reactions involving phthalic anhydride or its derivatives. The introduction of the methoxyanilino group would likely involve a nucleophilic substitution or a coupling reaction.
Safety and Handling
As with many organic compounds, handling 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone requires proper safety precautions, including the use of protective gloves, eyewear, and a dust mask. The compound's potential hazards, such as skin and eye irritation, should be assessed based on its chemical structure and related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume